6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19FN4O5 and its molecular weight is 438.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Intermediate Compounds
The synthesis of complex quinazoline derivatives, including those similar to the target compound, involves several steps that enable the formation of its intricate structure. Notably, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b][1,8]naphthyridine-3,4-dione, which shares structural similarities, showcases the use of iminochlorothioformates in a key step for obtaining phenylthio derivatives, indicating a versatile approach to synthesizing related compounds (Chu & Claiborne, 1991). This methodology exemplifies the chemical strategies employed in synthesizing fluorinated quinazoline derivatives for various scientific applications.
Antagonistic Properties and Biological Activities
The exploration of bicyclic triazolone and triazine dione derivatives reveals their potential in antagonizing 5-HT2 receptors, a property integral for developing therapeutics targeting serotonin receptors. Compounds demonstrating potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo highlight the nuanced pharmacological profiles these molecules can exhibit, underscoring the relevance of fluorinated quinazoline derivatives in medicinal chemistry and neuroscience research (Watanabe et al., 1992).
Antibacterial Applications
The development of novel fluoroquinolone compounds, including 1-substituted-6-fluoro derivatives, showcases the antibacterial potential of such molecules. Their synthesis and evaluation for antibacterial activity represent a critical step in addressing the need for new antibiotics, especially in combatting resistant bacterial strains, highlighting the broader implications of fluorinated quinazoline derivatives in the field of infectious diseases (Li et al., 2004).
Photoinduced Reactions for Synthesis
Research into the microscopic mechanisms of light-induced tetrazole-quinone cycloadditions provides insights into the synthesis of pyrazole-fused quinones. This innovative approach, leveraging ultraviolet light to initiate reactions leading to the efficient synthesis of complex molecules, underscores the potential of using fluorinated quinazoline derivatives in photochemical applications and the development of new synthetic methodologies (He et al., 2021).
Properties
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPHBRUIXTJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.